Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Shares the triazole ring but lacks the piperidine moiety.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but different functional groups.
Uniqueness
Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-15-9(14)8-11-7(12-13-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYXTBMQSEOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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